molecular formula C14H15N3O B7500122 (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone

(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone

Cat. No. B7500122
M. Wt: 241.29 g/mol
InChI Key: BGYNCXHJKBCHJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone, also known as PPM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. PPM is a small molecule that exhibits anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone exerts its anti-inflammatory and anti-tumor effects through multiple mechanisms. Inhibition of NF-κB activation is one of the main mechanisms by which (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone exerts its anti-inflammatory effects. (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone has been shown to have antioxidant properties and to inhibit the growth of bacteria and viruses.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This allows researchers to study its effects on a variety of cell types. However, one limitation of using (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone. One area of research is the development of new drugs based on (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone. Researchers are also investigating the use of (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, there is ongoing research on the mechanisms by which (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone exerts its anti-inflammatory and anti-tumor effects, which could lead to the development of more effective drugs.

Synthesis Methods

(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone can be synthesized using a variety of methods. One popular method involves the reaction of 4-bromo-1-(pyrazol-1-yl)benzene with pyrrolidine in the presence of a base such as potassium carbonate. This reaction results in the formation of (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone.

Scientific Research Applications

(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential use in the treatment of various diseases. Research has shown that (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone exhibits anti-inflammatory properties by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. (4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone has also been shown to have anti-tumor properties by inducing apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

(4-pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14(16-9-1-2-10-16)12-4-6-13(7-5-12)17-11-3-8-15-17/h3-8,11H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYNCXHJKBCHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Pyrazol-1-ylphenyl)-pyrrolidin-1-ylmethanone

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